molecular formula C26H31NO4S B11408154 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11408154
M. Wt: 453.6 g/mol
InChI Key: GLAAIOMCOCEJEX-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound that features a benzofuran ring, a tetrahydrothiophene dioxide moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the tetrahydrothiophene dioxide moiety, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and tetrahydrothiophene dioxide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is unique due to its combination of a benzofuran ring, a tetrahydrothiophene dioxide moiety, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C26H31NO4S

Molecular Weight

453.6 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C26H31NO4S/c1-17(2)21-7-5-20(6-8-21)14-27(23-9-10-32(29,30)16-23)25(28)13-22-15-31-24-12-18(3)11-19(4)26(22)24/h5-8,11-12,15,17,23H,9-10,13-14,16H2,1-4H3

InChI Key

GLAAIOMCOCEJEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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